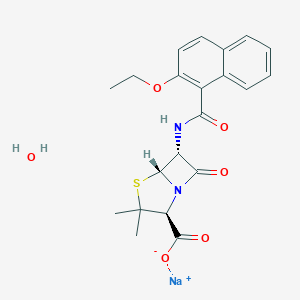

Nafcillin sodium monohydrate

Vue d'ensemble

Description

Nafcillin sodium monohydrate is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used to treat infections caused by penicillinase-producing staphylococci .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nafcillin sodium monohydrate is synthesized from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride in the presence of a base, followed by the formation of the sodium salt .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving nafcillin acid in an organic solvent with a specific water content, followed by the addition of a salt-forming agent. The solution is then clarified, decolorized, and crystallized to obtain the monohydrate form .

Analyse Des Réactions Chimiques

Hydrolysis and Stability in Aqueous Solutions

Nafcillin sodium monohydrate undergoes hydrolysis under specific conditions, influenced by pH, temperature, and ionic strength.

Key Findings:

- Acidic Conditions : Rapid degradation occurs at pH < 5 due to β-lactam ring cleavage .

- Neutral/Basic Conditions : Stable in solutions with pH 6.0–8.5, such as normal saline (0.9% NaCl) and dextrose (5%) .

- Thermal Stability : Stable at refrigeration (2–8°C) but degrades at temperatures >25°C, forming polymeric byproducts .

Table 1: Hydrolysis Kinetics in Buffered Solutions

| pH | Temperature (°C) | Half-Life (t₁/₂) | Degradation Products |

|---|---|---|---|

| 3.0 | 25 | 2.1 hours | Penicilloic acid derivatives |

| 7.4 | 25 | 33–61 minutes | Minimal degradation |

| 8.5 | 37 | 8.5 hours | Isoxazolyl penicillanic acid |

Interaction with Beta-Lactamase Enzymes

Nafcillin’s β-lactam ring resists hydrolysis by staphylococcal penicillinase, a key mechanism differentiating it from natural penicillins .

Structural Insights:

- The 2-ethoxy-1-naphthamide side chain sterically hinders enzyme access to the β-lactam ring .

- Binding Affinity : Exhibits 50–100× lower affinity for S. aureus β-lactamase compared to benzylpenicillin .

Table 2: Enzymatic Resistance Profile

| Enzyme Source | Relative Hydrolysis Rate (%)* |

|---|---|

| S. aureus penicillinase | 0.5–1.2 |

| E. coli β-lactamase | 95–100 |

*Compared to benzylpenicillin (100%).

Data sources:

Protein Binding and Pharmacokinetic Interactions

Nafcillin exhibits high plasma protein binding (89.9 ± 1.5%) and interacts with other drugs via hepatic cytochrome P450 induction .

Critical Interactions:

- Probenecid : Reduces renal clearance by 40–60%, increasing plasma AUC by 2.5× .

- Warfarin : Metabolism accelerated via CYP2C9 induction, requiring dose adjustments .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89.9 ± 1.5% |

| Hepatic Clearance | 70–80% of total excretion |

| Urinary Excretion | 20–30% unchanged |

Solubility and Solvent Interactions

This compound’s solubility varies significantly with solvent polarity and ionic composition .

Experimental Solubility Data:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 50 | pH-dependent stability |

| Ethanol | 10 | Forms micelles at >20 mg/mL |

| Dimethyl Sulfoxide | 15 | Stable for ≤24 hours |

| Phosphate Buffer (pH 7.2) | 1 | Precipitation at high ionic strength |

Metabolic Pathways

Nafcillin is primarily metabolized in the liver via oxidative deamination and hydrolysis , with <30% excreted unchanged in urine .

Key Metabolites:

Applications De Recherche Scientifique

Clinical Applications

-

Treatment of Infections :

- Nafcillin is primarily indicated for the treatment of infections caused by Staphylococcus aureus (methicillin-susceptible isolates) and other gram-positive bacteria. It is particularly effective against penicillinase-producing strains that are resistant to penicillin G .

- Common infections treated with nafcillin include:

- Skin and soft tissue infections

- Bone and joint infections (osteomyelitis)

- Endocarditis

- Pneumonia

-

Pharmacokinetics :

- Nafcillin is administered via intramuscular or intravenous routes, with a typical intravenous dosage of 500 mg every 4 hours for adults, which can be increased for severe infections .

- After administration, peak serum levels are achieved within 0.5 to 1 hour, with significant protein binding (approximately 89.9%) observed .

- Microbiology :

Research Applications

-

In Vitro Studies :

- Nafcillin sodium monohydrate has been utilized in various laboratory settings to study its efficacy against different bacterial strains, particularly those exhibiting resistance mechanisms such as beta-lactamases. Research has shown that nafcillin remains effective against many Staphylococcus species despite the emergence of resistance .

-

Combination Therapies :

- Recent studies have explored the use of nafcillin in combination with other antibiotics to enhance efficacy against resistant strains or to reduce the likelihood of resistance development. For example, combining nafcillin with probenecid can increase blood concentrations, making it more effective in treating severe infections .

- Animal Models :

Case Studies

-

Case Study 1: Osteomyelitis Treatment :

A clinical case involved a patient with osteomyelitis caused by methicillin-sensitive Staphylococcus aureus. The patient was treated with nafcillin intravenously, resulting in significant clinical improvement and resolution of infection after a course of therapy lasting several weeks. -

Case Study 2: Endocarditis Management :

Another reported case highlighted the successful use of nafcillin in a patient diagnosed with endocarditis due to Staphylococcus aureus. The patient received high-dose nafcillin over an extended period, demonstrating the drug's effectiveness in managing serious systemic infections.

Mécanisme D'action

Nafcillin sodium monohydrate exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methicillin: Another beta-lactam antibiotic resistant to beta-lactamase but less effective against certain strains.

Oxacillin: Similar in structure and function but with different pharmacokinetic properties.

Cloxacillin: Also a beta-lactamase-resistant penicillin with a broader spectrum of activity.

Uniqueness

Nafcillin sodium monohydrate is unique due to its high resistance to beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. It is often preferred over other similar compounds for treating infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) due to its superior efficacy .

Activité Biologique

Nafcillin sodium monohydrate is a semisynthetic beta-lactam antibiotic that belongs to the penicillin class. It is primarily used for treating infections caused by gram-positive bacteria, especially those resistant to other penicillins, such as Staphylococcus aureus. This article provides an in-depth analysis of its biological activity, pharmacokinetics, clinical applications, and associated case studies.

Nafcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan layers, leading to weakened cell walls and ultimately bacterial lysis and death .

Spectrum of Activity

Nafcillin is particularly effective against:

- Staphylococcus aureus (methicillin-susceptible strains)

- Streptococcus species

- Other gram-positive cocci

It is not effective against methicillin-resistant Staphylococcus aureus (MRSA) or gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of nafcillin reveals important insights into its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₂NaO₅S·H₂O |

| Protein Binding | 89.9% ± 1.5% |

| Serum Half-Life | 33 to 61 minutes |

| Peak Plasma Concentration | ~30 µg/mL at 5 minutes post-injection |

| Excretion | 30% unchanged in urine |

Nafcillin is primarily eliminated through hepatic metabolism and biliary excretion, with renal clearance playing a lesser role .

Absorption Studies

A study involving healthy volunteers assessed the absorption of orally administered nafcillin. Results indicated that food significantly interfered with absorption, leading to lower serum concentrations when taken with meals. In fasting conditions, peak serum concentrations were reached more predictably .

Efficacy in Clinical Settings

Nafcillin has been shown to be therapeutically equivalent to oxacillin for treating staphylococcal infections. However, some studies have suggested a higher incidence of hypokalemia and acute kidney injury in patients treated with nafcillin compared to those receiving oxacillin .

Case Study: Staphylococcal Endocarditis

In a retrospective cohort study involving patients with staphylococcal endocarditis, nafcillin was administered as the first-line treatment. The outcomes indicated a high success rate in eradicating the infection without significant adverse effects, reinforcing its role in managing serious staphylococcal infections .

Adverse Effects

While nafcillin is generally well-tolerated, it can cause several side effects:

- Renal Toxicity : Manifestations include hematuria and acute kidney injury, particularly in patients with pre-existing renal conditions.

- Hepatic Reactions : Elevation of liver enzymes may occur, especially at high doses.

- Gastrointestinal Issues : Pseudomembranous colitis has been reported during treatment .

Propriétés

Numéro CAS |

7177-50-6 |

|---|---|

Formule moléculaire |

C21H24N2NaO6S |

Poids moléculaire |

455.5 g/mol |

Nom IUPAC |

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1 |

Clé InChI |

RKBDQTFFBRQMPN-KMFBOIRUSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |

SMILES isomérique |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |

SMILES canonique |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |

Key on ui other cas no. |

7177-50-6 |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

147-52-4 (Parent) |

Solubilité |

>65.5 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

Nafcil Nafcillin Nafcillin Sodium Nafcillin, Monosodium Salt, Anhydrous Nafcillin, Sodium Naphthamidopenicillin Sodium Nafcillin Sodium, Nafcillin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.